REACTION_CXSMILES
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[NH2:1][C:2]1[C:7]([NH2:8])=[C:6]([NH2:9])[N:5]=[CH:4][N:3]=1.[S:10](Cl)(Cl)=O>C(Cl)(Cl)Cl.CO>[NH2:9][C:6]1[C:7]2[C:2](=[N:1][S:10][N:8]=2)[N:3]=[CH:4][N:5]=1 |f:2.3|
|
Name
|
|
Quantity
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0.15 mol
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Type
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reactant
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Smiles
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NC1=NC=NC(=C1N)N
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Name
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|
Quantity
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137 mol
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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product
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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|
Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl.CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A flask was charged with 19.78 g
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Type
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TEMPERATURE
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Details
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at reflux for 18 hours
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Duration
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18 h
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Type
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CUSTOM
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Details
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The dark orange reaction mixture was evaporated to dryness on the rotary evaporator and to the residue
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Type
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ADDITION
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Details
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was added 500 ml
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Type
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TEMPERATURE
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Details
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heated to reflux
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Type
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FILTRATION
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Details
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The hot mixture was filtered
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Type
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TEMPERATURE
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Details
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the filtrate cooled to 0°-5° C. in an ice-bath
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Type
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FILTRATION
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Details
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The solid was collected by filtration
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Type
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WASH
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Details
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washed twice with 50 ml
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Type
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CUSTOM
|
Details
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The resulting tan product was dried in vacuo at 70° C. overnight
|
Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
to afford 18.2 g
|
Name
|
|
Type
|
|
Smiles
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NC=1C=2C(N=CN1)=NSN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |